Basimglurant

Description

Structure

3D Structure

Properties

IUPAC Name |

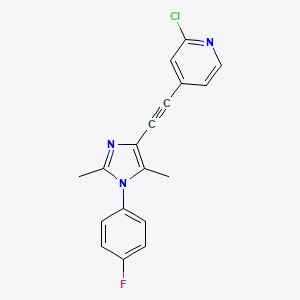

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZWINBEAHDTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025734 | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802906-73-6 | |

| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basimglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basimglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIMGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Basimglurant's Mechanism of Action on mGluR5: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basimglurant (also known as RG7090 or RO4917523) is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a Class C G-protein coupled receptor (GPCR), mGluR5 is implicated in numerous central nervous system functions and its dysregulation is associated with conditions like major depressive disorder (MDD) and Fragile X syndrome.[1][2] This document provides a detailed technical overview of this compound's core mechanism of action, presenting key quantitative data, experimental methodologies for its characterization, and visual representations of its interaction with the mGluR5 signaling cascade.

Core Mechanism of Action: Negative Allosteric Modulation

This compound exerts its inhibitory effect not by competing with the endogenous ligand, glutamate, at its orthosteric binding site, but by binding to a distinct, topographically separate allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 protein.[3][4] This site is commonly referred to as the "MPEP site," named after a prototypical mGluR5 NAM.[3]

Upon binding, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.[5] This modulation effectively dampens the receptor's response to glutamate stimulation, preventing the activation of its downstream intracellular signaling pathways.[6] This allosteric mechanism offers potential advantages, including greater subtype selectivity compared to orthosteric ligands and a "ceiling" effect that preserves the temporal and spatial patterns of natural glutamatergic signaling, only modulating the receptor when it is being actively stimulated by the endogenous agonist.[4][7]

The mGluR5 Signaling Pathway and this compound's Point of Intervention

mGluR5 is canonically coupled to the Gαq subtype of G-proteins. Upon activation by glutamate, Gαq stimulates the effector enzyme phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[8] Concurrently, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). These events initiate a cascade of further downstream signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which ultimately modulates synaptic plasticity and neuronal excitability.[9]

This compound, by preventing the initial G-protein activation, effectively blocks this entire downstream cascade.

Quantitative Data Presentation

The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: In Vitro Pharmacology of this compound at the mGluR5 Receptor

| Parameter | Species | Value | Description | Reference(s) |

|---|---|---|---|---|

| Binding Affinity | ||||

| Kd | Human | 1.1 nM | Equilibrium dissociation constant from radioligand binding assays. | [10] |

| Binding Kinetics | ||||

| kon (M-1min-1) | Rat | 2.1 x 107 | Association rate constant. | [9] |

| koff (min-1) | Rat | <0.001 | Dissociation rate constant. | [9] |

| Residence Time (min) | Rat | >400 | The reciprocal of the dissociation rate (1/koff), indicating prolonged receptor occupancy. | [9] |

| Functional Potency | ||||

| pIC50 (Ca2+ Mobilization) | Rat | 7.9 | Potency to inhibit glutamate-induced intracellular calcium release. | [9] |

| pIC50 (IP1 Accumulation) | Rat | 9.0 | Potency to inhibit glutamate-induced inositol monophosphate accumulation. | [9] |

| pIC50 (ERK1/2 Phosphorylation) | Rat | 8.8 | Potency to inhibit glutamate-induced ERK1/2 phosphorylation. | [9] |

| pIC50 (Receptor Internalization) | Rat | 8.9 | Potency to inhibit glutamate-induced receptor internalization. |[9] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Description | Reference(s) |

|---|---|---|---|---|

| Preclinical | ||||

| Bioavailability | Rat | ~50% | Oral bioavailability. | [1][11] |

| Terminal Half-life (t1/2) | Rat | 7 hours | The time required for the plasma concentration to decrease by half. | [1] |

| Terminal Half-life (t1/2) | Monkey | 20 hours | The time required for the plasma concentration to decrease by half. | [1] |

| Human (Population PK Model) | ||||

| Apparent Clearance (CL/F) | Typical Male (Non-smoker) | 40% higher than female | Rate of drug removal from the body. | [12][13] |

| Apparent Clearance (CL/F) | Smoker | 2-fold higher than non-smoker | Rate of drug removal from the body. | [12][13] |

| Effective Half-life (t1/2) | Typical Female (Non-smoker) | 107 hours | Effective half-life estimated from population modeling. | [13] |

| Effective Half-life (t1/2) | Typical Male (Non-smoker) | 49 hours | Effective half-life estimated from population modeling. | [13] |

| Metabolism | Human | CYP1A2 (~70%), CYP3A4/5 (~30%) | Primary cytochrome P450 enzymes responsible for metabolic clearance at clinical concentrations. |[14] |

Experimental Protocols

The characterization of this compound relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for the mGluR5 allosteric binding site by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kd or Ki) of this compound.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing recombinant human or rat mGluR5.[3]

-

Radioligand: [3H]methoxy-PEPy, a high-affinity radiolabeled mGluR5 NAM.[3]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled mGluR5 NAM like MPEP.

-

Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[3]

-

Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final concentration of 20-40 µg protein per well.[3]

-

Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, or the non-specific binding control.

-

Incubation: Add the cell membrane suspension to each well, followed by the [3H]methoxy-PEPy radioligand at a fixed concentration (typically near its Kd). The total assay volume is typically 200-250 µL.[15]

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[16]

-

Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 4 times) to remove any remaining unbound radioligand.[15]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding CPM from all other values. Plot the specific binding against the log concentration of this compound. Use non-linear regression (one-site fit) to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay

This cell-based functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing recombinant mGluR5.[17]

-

Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

-

Assay Plate: Black, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive Dye: A fluorescent dye like Fluo-4 AM or a pre-formulated kit (e.g., FLIPR Calcium Assay Kit).[18]

-

Agonist: Glutamate or a specific mGluR5 agonist like DHPG.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[19]

-

Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling (e.g., FlexStation or FDSS).[20]

Methodology:

-

Cell Plating: Seed the mGluR5-expressing cells into the assay plate and culture overnight to allow them to form a monolayer.[21]

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[21]

-

Compound Addition: Place the assay plate into the fluorescence reader. The instrument will add serial dilutions of this compound (or vehicle control) to the wells. Incubate for a predefined period (e.g., 15-30 minutes).

-

Agonist Stimulation & Reading: The instrument measures baseline fluorescence for a short period (e.g., 10-20 seconds). It then injects a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into all wells while simultaneously recording the change in fluorescence intensity over time (e.g., for 2-3 minutes).[16]

-

Data Analysis: The change in fluorescence (peak signal minus baseline) reflects the intracellular calcium concentration. Plot the response against the log concentration of this compound. Use a four-parameter logistic equation to fit the data and determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.[19]

Experimental Workflow for NAM Characterization

The discovery and characterization of a novel mGluR5 NAM like this compound follows a logical, multi-stage workflow designed to assess potency, selectivity, and drug-like properties.

Conclusion

This compound is a well-characterized negative allosteric modulator of mGluR5 with high potency and a prolonged receptor residence time.[1][9] Its mechanism of action involves binding to the 7TM domain, which inhibits Gq-protein-mediated signaling and subsequent downstream events like intracellular calcium mobilization and ERK pathway activation.[9] While preclinical data demonstrated a favorable pharmacological and pharmacokinetic profile, clinical development has faced challenges, highlighting the complexities of translating preclinical findings to human efficacy in CNS disorders.[1][2][11] Nevertheless, the in-depth understanding of this compound's mechanism of action provides a valuable framework for the continued development of allosteric modulators targeting GPCRs for therapeutic intervention.

References

- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Binding Characterization of GPCRs-Modulator by Molecular Complex Characterizing System (MCCS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Low Potential of this compound to Be Involved in Drug-Drug Interactions: Influence of Non-Michaelis-Menten P450 Kinetics on Fraction Metabolized - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Basimglurant

Introduction

Basimglurant, also known by its developmental codes RG7090, RO4917523, and NOE-101, is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Developed initially by Roche for major depressive disorder (MDD) and Fragile X syndrome (FXS), its clinical journey has seen a strategic pivot towards rare neurological disorders.[2] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation, tailored for researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of a drug describes its effect on the body. This compound's primary action is the selective modulation of the mGluR5, a key receptor in the glutamatergic system, which is implicated in the pathophysiology of various neuropsychiatric and neurological disorders.[4][5]

Mechanism of Action

This compound is a negative allosteric modulator (NAM), meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site (the orthosteric site).[1][6] This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glutamate.[6] This allosteric inhibition allows for a more nuanced modulation of glutamatergic neurotransmission compared to direct antagonism of the glutamate binding site.[6][7]

The proposed antidepressant and anxiolytic effects of this compound are thought to stem from a preferential inhibition of mGluR5 signaling in specific populations of GABAergic interneurons within cortical and limbic circuits.[4][8] This action is hypothesized to disinhibit key glutamate neuronal networks involved in mood and emotion regulation.[8] Additionally, this compound may interfere with mGluR5-containing heteroreceptor complexes, such as the A2A-D2-mGluR5 complex in the ventral striatum, which is involved in reward and motivation pathways.[5][8]

Signaling Pathway of mGluR5 and Modulation by this compound

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which activates various downstream signaling cascades. This compound, as a NAM, binds to an allosteric site on the mGluR5, preventing this cascade from occurring despite the presence of glutamate.

Binding Affinity and Selectivity

Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of mGluR5.[1][9] It exhibits high specificity for the mGluR5 receptor with minimal activity at other mGlu receptors or monoamine reuptake transporters.[4]

| Parameter | Value | Target | Reference |

| Kd | 1.1 nM | mGlu5 | [7] |

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[10] this compound possesses favorable drug-like properties, including good oral bioavailability, significant brain penetration, and a long half-life that supports once-daily administration.[1][4]

| Parameter | Description | Reference |

| Bioavailability | Good oral bioavailability | [1][4] |

| Distribution | Good brain penetration | [1][4] |

| Half-life | Long, supportive of once-daily dosing | [1][4] |

| Administration | Oral (modified-release formulation used in trials) | [11][12][13] |

A population pharmacokinetic analysis using data from five clinical trials characterized the drug's behavior in healthy subjects and MDD patients. The data was best described by a two-compartment disposition model with a transit compartment, absorption lag time, and first-order elimination.[12][13] This modeling identified significant covariate effects:

-

Clearance: Was found to be approximately twofold higher in smokers and 40% higher in males.[12][13]

-

Distribution Volumes: Body weight was a significant covariate affecting distribution.[12][13]

Experimental Protocols

The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments.

In Vitro Binding and Functional Assays

-

Radioligand Binding Assays: To determine the binding affinity (Kd or Ki) of this compound for the mGluR5 receptor, competitive binding assays are typically employed. This involves using a radiolabeled ligand that is known to bind to the allosteric site of mGluR5. Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of this compound. The amount of radioactivity is measured to determine the concentration of this compound required to displace 50% of the radioligand (IC50), from which the Ki can be calculated.

-

Calcium Mobilization Assays: To assess the functional inhibition of mGluR5 signaling, intracellular calcium mobilization assays are used. Cells expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with a glutamate receptor agonist in the presence of varying concentrations of this compound. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader. This allows for the determination of the IC50 value, representing the concentration of this compound that causes a half-maximal inhibition of the agonist-induced calcium response.

In Vivo Animal Models Preclinical studies in rodent models were used to evaluate the therapeutic potential of this compound.[4][14]

-

Forced Swim Test: This is a common behavioral model used to screen for antidepressant-like activity. Rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds typically reducing this time. This compound demonstrated antidepressant-like effects in such models.[5][8]

-

Anxiolytic Models: The anxiolytic-like profile of this compound was assessed in various rodent models of anxiety.[4][5]

-

Microdialysis Studies: These studies were conducted to measure neurotransmitter levels in specific brain regions. In these experiments, this compound did not affect monoamine transmitter levels in the frontal cortex or nucleus accumbens, with the exception of a moderate increase in dopamine in the nucleus accumbens, consistent with its lack of activity at monoamine transporters.[1][4]

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials for different indications.

Major Depressive Disorder (MDD) A Phase 2b double-blind, randomized clinical trial evaluated this compound (0.5 mg and 1.5 mg modified-release) as an adjunctive therapy for patients with MDD who had an inadequate response to standard antidepressants.[11][15]

-

Primary Outcome: The trial did not meet its primary endpoint, which was the mean change from baseline on the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS).[11]

-

Secondary Outcomes: Despite failing the primary endpoint, the 1.5 mg dose showed a larger improvement compared to placebo on several secondary and exploratory endpoints, particularly those that were patient-rated, such as the patient-rated MADRS and the Quick Inventory of Depressive Symptomatology-Self-Report.[11][15]

Fragile X Syndrome (FXS) A 12-week, double-blind, placebo-controlled Phase 2 study evaluated this compound in adolescents and adults with FXS.[14][16]

-

Primary Outcome: The study failed to demonstrate improvement over placebo on the primary efficacy endpoint, the Anxiety Depression and Mood Scale (ADAMS) total score.[14][16]

-

Adverse Events: While generally well-tolerated, there was a higher incidence of psychiatric adverse events in the this compound groups, including reports of hallucinations or psychosis in three patients.[14][16]

Repurposing for Rare Neurological Disorders Following its discontinuation for MDD and FXS by Roche, the asset was acquired by Noema Pharma.[2] It is now being repurposed as NOE-101 for conditions with a more direct mechanistic link to mGluR5 pathophysiology.[2]

-

Trigeminal Neuralgia (TN): this compound is under investigation for its potential to reduce the severe facial pain associated with TN.[3][17] It has received Fast Track designation from the FDA for this indication.[17]

-

Tuberous Sclerosis Complex (TSC): It is also being studied for its potential to control seizures associated with TSC.[2][3]

Safety and Tolerability

Across multiple clinical trials, this compound has been generally well-tolerated.[2][18] The most frequently reported adverse event in MDD trials was dizziness, which was typically mild and transient.[11][13] A logistic regression model established a significant correlation between the maximum plasma concentration (Cmax) of this compound and the incidence of dizziness.[13] As noted, more serious psychiatric side effects were observed in the FXS trial.[14][18]

This compound is a well-characterized mGluR5 negative allosteric modulator with a pharmacological profile that includes high potency, selectivity, and favorable pharmacokinetic properties for once-daily oral dosing.[1][4] While it did not meet primary efficacy endpoints in large trials for major depressive disorder and Fragile X syndrome, its mechanism of action remains a compelling target for neurological conditions.[11][16] The ongoing clinical development for trigeminal neuralgia and tuberous sclerosis complex represents a targeted, mechanistically driven approach that may yet unlock the therapeutic potential of modulating the mGluR5 pathway with this compound.[2][3]

References

- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Location and Cell-Type-Specific Bias of Metabotropic Glutamate Receptor, mGlu5, Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Agent Falls Short of Expectations for Major Depression [medscape.com]

- 16. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FDA Gives Fast Track Designation for this compound in Individuals with Trigeminal Neuralgia - - Practical Neurology [practicalneurology.com]

- 18. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

Basimglurant: A Negative Allosteric Modulator of mGluR5

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key in vitro assays, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating mGluR5 as a therapeutic target and this compound as a pharmacological tool.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is implicated in a variety of neurological and psychiatric disorders, including major depressive disorder (MDD), Fragile X syndrome (FXS), anxiety, and pain.[2][3] this compound is a NAM that binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site.[3] This allosteric modulation allows for a fine-tuned inhibition of receptor activity only when the endogenous ligand, glutamate, is present. This compound has been investigated in clinical trials for MDD and FXS.[4][5]

Mechanism of Action

This compound acts as a non-competitive antagonist of mGluR5. By binding to a topographically distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor, it reduces the affinity and/or efficacy of glutamate binding to the orthosteric site. This negative modulation attenuates the downstream signaling cascade initiated by mGluR5 activation.

The mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate leads to the coupling of the Gq/11 G-protein subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. This compound, by inhibiting the initial receptor activation, dampens this entire signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Species | Assay Type | Value | Reference |

| Kd | Human | Radioligand Binding | 1.1 nM | [1] |

| Ki | Rat | [3H]methoxy-PEPy Binding | 0.5 nM | [6] |

| IC50 | Human | Calcium Mobilization (vs. Glutamate) | 3.2 - 13.4 nM | [1] |

| Receptor Residence Time | Rat | [3H]methoxy-PEPy Binding | >400 min | [6] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Species | Endpoint | Effect of this compound | Reference |

| Forced Swim Test | Rodent | Immobility Time | Reduced | [3] |

| Anhedonia Model | Rodent | Anhedonia Index | Normalized | [3] |

Table 3: Clinical Trial Data (Major Depressive Disorder - Adjunctive Therapy)

| Endpoint | Dose | Result vs. Placebo | p-value | Reference |

| Primary: Clinician-Rated MADRS Change | 1.5 mg | No significant difference | 0.42 | [4] |

| Secondary: Patient-Rated MADRS Change | 1.5 mg | Larger improvement | 0.04 | [4] |

| Secondary: QIDS-SR Change | 1.5 mg | Larger improvement | 0.009 | [4] |

| Secondary: Patient-Rated MADRS Remission | 1.5 mg | 36.0% vs. 22.0% | 0.03 | [4] |

Table 4: Clinical Trial Data (Fragile X Syndrome)

| Endpoint | Dose | Result vs. Placebo | p-value | Reference |

| Primary: ADAMS Total Score Change | 0.5 mg | Inferior to placebo | 0.030 | [7] |

| Primary: ADAMS Total Score Change | 1.5 mg | No significant improvement | 0.271 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to mGluR5 using a competitive binding assay with a radiolabeled ligand such as [3H]-methoxy-PEPy ([3H]M-MPEP).

Objective: To determine the inhibitory constant (Ki) of this compound for mGluR5.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]M-MPEP (radioligand)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a known mGluR5 antagonist like MPEP)

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-mGluR5 cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard protein assay.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound.

-

Add a fixed concentration of [3H]M-MPEP to all wells.

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled mGluR5 antagonist.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (FLIPR)

This protocol describes a common method for assessing the functional activity of this compound as a NAM using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the IC50 of this compound in inhibiting glutamate-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound (test compound)

-

Glutamate (agonist)

-

384-well black-walled, clear-bottom plates

-

FLIPR instrument

Procedure:

-

Cell Plating:

-

Seed HEK293-mGluR5 cells into 384-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye.

-

Remove the culture medium from the cell plate and add the dye loading buffer.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

-

Compound Addition:

-

Prepare a plate with varying concentrations of this compound.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will automatically add the this compound solutions to the cell plate.

-

-

Agonist Addition and Fluorescence Reading:

-

After a short pre-incubation with this compound, the FLIPR instrument will add a fixed concentration of glutamate (typically an EC80 concentration) to stimulate the cells.

-

The instrument will simultaneously measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated for each well.

-

Plot the percentage of inhibition of the glutamate response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Pharmacokinetics and Off-Target Profile

This compound exhibits good oral bioavailability and a long half-life, which supports once-daily dosing.[2] It has also demonstrated good brain penetration.[2] In preclinical studies, this compound showed a favorable safety profile and high selectivity for mGluR5 with minimal activity at other receptors.[3]

Conclusion

This compound is a well-characterized, potent, and selective negative allosteric modulator of mGluR5. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models of depression and anxiety made it a promising clinical candidate. While clinical trials in MDD and FXS did not meet their primary endpoints, the compound remains a valuable pharmacological tool for investigating the role of mGluR5 in health and disease.[4][5] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of glutamatergic neurotransmission and mGluR5 modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Basimglurant: A Technical Guide for Depression Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Basimglurant (RG7090, RO4917523), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), for the treatment of major depressive disorder (MDD). The following sections detail the pharmacological properties, efficacy in established animal models of depression, and the underlying molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Data

This compound is a potent, selective, and orally bioavailable mGluR5 NAM with favorable pharmacokinetic properties supporting its investigation as a therapeutic agent for depression.[1][2]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Assay System | Value | Reference |

| mGluR5 IC50 | Human | Ca2+ mobilization | 10 nM | [3] |

| mGluR5 IC50 | Rat | Ca2+ mobilization | 11 nM | [3] |

| Selectivity | - | Broad receptor screen | Highly selective for mGluR5 | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Oral Bioavailability | Rat | Oral | Good | [1][2] |

| Half-life (t1/2) | Rat | - | Long | [1][2] |

| Brain Penetration | Rodent | - | High | [1][4] |

| In Vivo Potency | Rodent | - | High | [1][2] |

Experimental Protocols for Key Preclinical Studies

The antidepressant-like effects of this compound have been evaluated in standard rodent models of depression. The following are detailed methodologies for these key experiments.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant efficacy.

-

Animals: Male mice or rats of a validated strain are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Daily handling for several days prior to testing is crucial to minimize stress-induced variability.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).

-

Procedure:

-

Pre-swim Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session. This initial exposure induces a state of behavioral despair.

-

Drug Administration: this compound or vehicle is administered at specified doses and time points prior to the test session on Day 2.

-

Test Session (Day 2): 24 hours after the pre-swim session, animals are placed back into the swim cylinder for a 5-minute test session. The session is recorded for later analysis.

-

-

Data Analysis: The primary endpoint is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water. A significant reduction in immobility time by this compound compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Chronic Mild Stress (CMS) Model

The CMS model is an ethologically relevant paradigm that induces a depressive-like phenotype, including anhedonia, by exposing animals to a series of unpredictable, mild stressors over an extended period.

-

Animals: Male rats or mice are used. Baseline sucrose preference is typically assessed before the start of the stress regimen.

-

Housing: Animals are individually housed to prevent social buffering and enhance the effects of the stressors.

-

Stress Protocol: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a variable sequence of mild stressors. The unpredictability of the stressors is a key feature of the model. Examples of stressors include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Damp bedding

-

Paired housing with a different partner

-

Intermittent illumination (lights on/off every 2 hours)

-

-

Drug Administration: this compound or vehicle is administered chronically, typically starting after the induction of a stable depressive-like phenotype (as evidenced by a significant decrease in sucrose preference).

-

Behavioral Assessment:

-

Sucrose Preference Test: This is the primary measure of anhedonia. Animals are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing water. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A normalization of the stress-induced reduction in sucrose preference by this compound indicates an antidepressant-like effect.[4]

-

-

Data Analysis: The key outcome is the change in sucrose preference over the course of the study. A statistically significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated CMS group suggests a reversal of the anhedonic state.

Visualizations of Pathways and Workflows

Proposed Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of mGluR5. The antidepressant effects are hypothesized to stem from the disinhibition of glutamatergic networks in brain circuits relevant to mood regulation.[4][5]

Caption: Proposed mechanism of this compound action at the mGluR5 receptor.

Experimental Workflow for Preclinical Antidepressant Screening

The following diagram illustrates a typical workflow for evaluating the antidepressant-like potential of a compound like this compound in preclinical models.

Caption: A generalized workflow for the preclinical evaluation of antidepressant candidates.

Summary and Conclusion

The preclinical data for this compound demonstrate its potential as an antidepressant agent with a novel mechanism of action. Its potency and selectivity for mGluR5, combined with favorable pharmacokinetic properties, have supported its progression into clinical development. The robust efficacy observed in rodent models of depression, such as the Forced Swim Test and the Chronic Mild Stress model, provides a strong rationale for its therapeutic potential in MDD. This technical guide summarizes the key preclinical findings and provides detailed methodologies to aid researchers in the ongoing investigation of mGluR5 modulators for the treatment of depressive disorders. While preclinical findings were promising, it is important to note that clinical trials with this compound in MDD did not consistently meet their primary endpoints, highlighting the translational challenges in antidepressant drug development.[4]

References

- 1. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

The Role of Basimglurant in Fragile X Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragile X syndrome (FXS), the leading monogenic cause of intellectual disability and autism, is characterized by the absence of the Fragile X Mental Retardation Protein (FMRP). The "mGluR theory" of FXS posits that the absence of FMRP leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5), resulting in excessive protein synthesis and altered synaptic plasticity. This theory provided a strong rationale for the investigation of mGluR5 negative allosteric modulators (NAMs) as a therapeutic strategy. Basimglurant (RG7090), a potent and selective mGluR5 NAM, emerged as a promising candidate. This technical guide provides an in-depth review of the preclinical evidence, clinical trial data, and underlying molecular mechanisms related to the investigation of this compound for the treatment of Fragile X syndrome. While preclinical studies in animal models demonstrated a rescue of key FXS-like phenotypes, the Phase 2 clinical trial, FragXis, did not meet its primary efficacy endpoint, highlighting the complexities of translating preclinical findings to clinical success in neurodevelopmental disorders.

The mGluR5 Theory of Fragile X Syndrome

Fragile X syndrome is caused by the transcriptional silencing of the FMR1 gene, leading to a deficiency of FMRP, an RNA-binding protein that plays a critical role in regulating the translation of a wide array of synaptic proteins.[1][2] The metabotropic glutamate receptor 5 (mGluR5) theory of FXS proposes that FMRP and mGluR5 signaling have opposing effects on local protein synthesis at the synapse.[3] Activation of mGluR5 initiates a signaling cascade that promotes mRNA translation, while FMRP acts as a brake on this process.[3] In the absence of FMRP, mGluR5-dependent protein synthesis is unchecked, leading to the excessive production of certain proteins, which is believed to underlie many of the synaptic and behavioral abnormalities observed in FXS.[1][2][3] This theory is supported by extensive preclinical evidence showing that genetic or pharmacological reduction of mGluR5 signaling can correct a wide range of FXS-related phenotypes in animal models.[2][3]

Downstream Signaling Pathways

The activation of mGluR5 triggers several intracellular signaling cascades, with the two most implicated in the pathophysiology of Fragile X syndrome being the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Both pathways converge on the regulation of protein synthesis.

dot

This compound: A Potent and Selective mGluR5 NAM

This compound (RG7090) is a negative allosteric modulator of the mGluR5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site to inhibit its activity. It is characterized by its high potency and selectivity.

Pharmacological Profile

| Parameter | Value | Species | Assay | Reference |

| Kd | 1.1 nM | Human | [3H]-basimglurant saturation analysis | [4][5][6] |

| Ki | 35.6 nM | Human | [3H]-MPEP displacement | [4][6] |

| Ki | 1.4 nM | Human | [3H]-ABP688 displacement | [4][6] |

| IC50 | 7.0 nM | Human | Quisqualate-induced Ca2+ mobilization | [4][6] |

| IC50 | 5.9 nM | Human | [3H]-inositolphosphate accumulation | [4][6] |

Preclinical Efficacy in Fmr1 Knockout Mice

The Fmr1 knockout (KO) mouse model, which lacks FMRP, recapitulates several key features of human FXS, including susceptibility to audiogenic seizures, deficits in learning and memory, and altered synaptic plasticity. This model has been instrumental in the preclinical evaluation of mGluR5 NAMs.

Rescue of Audiogenic Seizures

A robust and well-characterized phenotype in Fmr1 KO mice is a heightened susceptibility to seizures induced by loud noises (audiogenic seizures). Acute administration of mGluR5 antagonists has been shown to rescue this phenotype.

| Treatment | Dose | Seizure Incidence (% of mice) | Seizure Severity Score (mean) | Reference |

| Vehicle (Fmr1 KO) | - | ~70-80% | High | [7] |

| CTEP (Fmr1 KO) | Single dose | Fully corrected | Significantly reduced | [8] |

| Fenobam (Fmr1 KO) | Intraperitoneal | Rescued | Rescued | [9] |

| MRZ-8456 (Fmr1 KO) | - | Attenuated | Attenuated | [10] |

| AFQ-056 (Fmr1 KO) | - | Attenuated | Attenuated | [10] |

Effects on Learning and Memory

Deficits in learning and memory in Fmr1 KO mice are often assessed using the Morris water maze, which evaluates spatial learning and memory. The effects of mGluR5 NAMs on this phenotype have been more variable. Some studies using mGluR5 knockout mice (not specific to the Fmr1 KO model) have shown impairments in reversal learning, a measure of cognitive flexibility.[11][12] In the Fmr1 KO model, an mGluR5 inhibitor, Fenobam, was shown to rescue deficits in associative motor learning.[9]

Clinical Investigation: The FragXis Study

The promising preclinical data led to the clinical investigation of this compound in individuals with Fragile X syndrome. The Phase 2 FragXis study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adolescents and adults with FXS.[2][3]

Study Design

| Parameter | Description |

| Study Name | FragXis |

| Phase | 2 |

| Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Duration | 12 weeks |

| Participants | 183 adolescents and adults (ages 14-50) with a confirmed FMR1 full mutation |

| Treatment Arms | - this compound 0.5 mg once daily- this compound 1.5 mg once daily- Placebo |

| Primary Endpoint | Change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score |

| Secondary Endpoints | Clinical Global Impression–Severity and Improvement Scales (CGI-S and CGI-I), Aberrant Behavior Checklist (ABC) total and factor scores, ADAMS factor scores, Social Responsiveness Scale (SRS), Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)–Immediate Memory, Vineland Adaptive Behavior Scale II (VABS) total and domain scores |

dot

Efficacy Results

The FragXis study did not demonstrate a significant improvement of this compound over placebo on the primary efficacy endpoint.[2][3] All treatment arms, including placebo, showed marked behavioral improvements from baseline to week 12.[2][3] However, the this compound 0.5 mg arm was found to be inferior to placebo on the ADAMS total score.[2][3] There were no meaningful improvements over placebo in any of the secondary efficacy measures.[13]

| Endpoint | This compound 0.5 mg vs. Placebo | This compound 1.5 mg vs. Placebo | Reference |

| ADAMS Total Score (Primary) | Inferior to placebo | No significant improvement | [2][3] |

| Secondary Endpoints | No meaningful improvement | No meaningful improvement | [13] |

Safety and Tolerability

Treatment with this compound was generally well-tolerated.[2][3] A higher incidence of adverse events classified as psychiatric disorders was reported in patients treated with this compound, including three patients who experienced hallucinations or psychosis.[2][3]

Experimental Protocols

Preclinical: Audiogenic Seizure Susceptibility in Fmr1 KO Mice

-

Apparatus: A sound-attenuating chamber containing a wire mesh cage. A sound source capable of producing a high-intensity stimulus (e.g., 120 dB) is mounted above the cage.

-

Procedure:

-

Mice are individually placed in the test cage and allowed to acclimate for a short period (e.g., 1-2 minutes).

-

The sound stimulus is presented for a fixed duration (e.g., 60 seconds).

-

Seizure activity is observed and scored based on a predefined scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest.

-

-

Data Analysis: Seizure incidence (percentage of mice exhibiting seizures) and seizure severity (mean score) are compared between treatment groups.

References

- 1. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]

- 8. researchgate.net [researchgate.net]

- 9. The effect of an mGluR5 inhibitor on procedural memory and avoidance discrimination impairments in Fmr1 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mGluR5 Has a Critical Role in Inhibitory Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mGluR5 has a critical role in inhibitory learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2015 International Meeting for Autism Research: Effect of Two Doses of this compound on Behavioral Symptoms in Adolescent and Adult Patients with Fragile X Syndrome; Results from Fragxis, a Double-Blind, Placebo Controlled Study [imfar.confex.com]

Basimglurant: A Negative Allosteric Modulator of mGluR5 for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Basimglurant (also known as NOE-101, RG7090, and RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] The glutamatergic system, particularly mGluR5, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key preclinical and clinical findings in various neurological disorders, including major depressive disorder (MDD), Fragile X syndrome (FXS), trigeminal neuralgia (TN), and tuberous sclerosis complex (TSC).

Introduction

The glutamate system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is associated with a range of neurological and psychiatric conditions.[3] Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is highly expressed in brain regions associated with mood, cognition, and pain.[3][4] Overactivation of mGluR5 has been linked to the pathophysiology of conditions like depression, anxiety, and Fragile X syndrome.[5][6] this compound emerges as a promising therapeutic candidate by selectively inhibiting mGluR5, offering a novel approach to treating these disorders.[7]

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5.[1] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

The primary signaling cascade initiated by mGluR5 activation involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound attenuates this cascade.[8]

It is hypothesized that in conditions like major depressive disorder, this compound's antidepressant effects may stem from a preferential reduction of mGluR5 signaling in specific cortical limbic GABA interneurons.[3][9] This action could lead to the disinhibition of certain glutamate neuronal networks within brain circuits that regulate mood and emotion.[3][9] Another proposed mechanism involves the removal of mGluR5-induced inhibition of D2 receptor signaling in A2A-D2-mGlu5 heteroreceptor complexes in the ventral striato-pallidal GABA neurons.[9][10]

References

- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. rationale for the use of this compound, a novel mglur5 negative allosteric modulator, as a treatment for seizures associated with tuberous sclerosis complex [aesnet.org]

- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of Basimglurant (RG-7090): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basimglurant (RG-7090), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), represents a significant case study in modern drug discovery and development. Initially investigated for Fragile X syndrome (FXS), its clinical development pivoted to major depressive disorder (MDD) and more recently, trigeminal neuralgia, reflecting a nuanced understanding of its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting mGluR5

The glutamatergic system, particularly the metabotropic glutamate receptors, has emerged as a promising area for therapeutic intervention in a range of neurological and psychiatric disorders. mGluR5, a G-protein coupled receptor, is densely expressed in brain regions associated with mood, cognition, and pain. Its role in modulating synaptic plasticity and neurotransmission has made it an attractive target for drug development.

The "mGluR theory of Fragile X" posited that excessive mGluR5 signaling contributes to the pathophysiology of the disorder, suggesting that antagonism of this receptor could be therapeutic.[1][2] This hypothesis was the initial impetus for the development of mGluR5 NAMs, including this compound. In depression, the glutamatergic hypothesis suggests that dysregulation of glutamate neurotransmission is a key factor, providing a rationale for exploring mGluR5 modulators as novel antidepressants.[1][3]

Discovery and Medicinal Chemistry

This compound, with the chemical name 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine, was discovered by Roche through a medicinal chemistry program that began with a high-throughput screening of a small molecule library.[4] The initial screening utilized a Ca2+ mobilization assay with human mGluR5a to identify compounds that could modulate receptor activity.[4]

Chemical Synthesis

The synthesis of this compound likely involves a key Sonogashira coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A plausible synthetic route is outlined below:

Step 1: Synthesis of 2-chloro-4-ethynylpyridine

This intermediate can be prepared from 2-chloro-4-iodopyridine and a protected acetylene, such as trimethylsilylacetylene, via a Sonogashira coupling, followed by deprotection.

Step 2: Synthesis of 1-(4-fluorophenyl)-2,5-dimethyl-4-iodo-1H-imidazole

This substituted imidazole can be synthesized through a multi-step process likely starting from 2-amino-1-(4-fluorophenyl)ethan-1-one or a similar precursor, followed by cyclization and iodination.

Step 3: Sonogashira Coupling to Yield this compound

The final step involves the palladium-catalyzed Sonogashira coupling of 2-chloro-4-ethynylpyridine and 1-(4-fluorophenyl)-2,5-dimethyl-4-iodo-1H-imidazole to yield this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This modulation helps to dampen excessive glutamatergic signaling.

Activation of mGluR5, a Gq-coupled receptor, initiates a downstream signaling cascade. Upon glutamate binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate synaptic plasticity and neuronal excitability.

Preclinical Pharmacology

This compound has demonstrated a favorable preclinical profile, characterized by high potency, selectivity, and good pharmacokinetic properties.

In Vitro Studies

-

Binding Affinity: this compound exhibits high affinity for the mGluR5 receptor, with a reported dissociation constant (Kd) of 1.1 nM.[5]

-

Functional Activity: In cellular assays, such as the FLIPR calcium mobilization assay, this compound effectively inhibits glutamate-induced increases in intracellular calcium, demonstrating its negative allosteric modulatory activity.

In Vivo Studies

-

Animal Models of Depression: In rodent models of depression, such as the forced swim test, this compound has shown antidepressant-like effects.[3]

-

Pharmacokinetics: Preclinical pharmacokinetic studies in rats and monkeys revealed good oral bioavailability (approximately 50%) and a long terminal half-life (7 hours in rats and 20 hours in monkeys), supporting the potential for once-daily dosing in humans.[4] The plasma protein binding of this compound is high, in the range of 98-99%.[4]

Quantitative Preclinical Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 1.1 nM | Human mGluR5 | [5] |

| Oral Bioavailability | ~50% | Rats, Monkeys | [4] |

| Terminal Half-life | 7 hours | Rats | [4] |

| 20 hours | Monkeys | [4] | |

| Plasma Protein Binding | 98-99% | Rats, Monkeys | [4] |

Experimental Protocols

FLIPR Calcium Mobilization Assay

This assay is a standard method for assessing the activity of compounds that modulate Gq-coupled receptors like mGluR5.

Protocol:

-

Cell Culture: Cells stably expressing human mGluR5 are cultured in appropriate media and plated into 96- or 384-well microplates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.

-

Compound Addition: The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. This compound or other test compounds are added to the wells.

-

Agonist Stimulation: After a brief incubation with the test compound, an agonist of mGluR5, such as glutamate, is added to stimulate the receptor.

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of this compound, which is the concentration that inhibits 50% of the maximal response to the agonist.

Rodent Forced Swim Test

This is a widely used preclinical behavioral test to screen for potential antidepressant drugs.

Protocol:

-

Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs. The water temperature is maintained at a constant, thermoneutral temperature.

-

Acclimation (Pre-test): On the first day, the animal (typically a rat or mouse) is placed in the water-filled cylinder for a set period (e.g., 15 minutes) and then removed, dried, and returned to its home cage.

-

Drug Administration: On the second day, the animal is administered this compound or a vehicle control at a specified time before the test.

-

Test Session: The animal is placed back into the cylinder for a shorter period (e.g., 5-6 minutes).

-

Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Clinical Development

The clinical development of this compound has been marked by a journey through different therapeutic indications, reflecting the complexities of translating preclinical findings to human efficacy.

Fragile X Syndrome (FXS)

Initial clinical trials in adults and adolescents with FXS were based on the strong preclinical rationale of the mGluR theory.

-

Phase 2 Trials (e.g., NCT01517698): These randomized, double-blind, placebo-controlled studies evaluated the efficacy and safety of this compound in patients with FXS.[6][7] The primary endpoint was often a measure of behavioral symptoms.[6][7]

-

Results: The trials did not demonstrate a significant improvement over placebo on the primary endpoints.[6][7] While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[6][7]

| Clinical Trial (FXS) | Phase | Patient Population | Doses | Primary Endpoint | Outcome | Reference |

| NCT01517698 | II | Adolescents & Adults with FXS | 0.5 mg, 1.5 mg | Change in Anxiety, Depression, and Mood Scale (ADAMS) total score | Did not meet primary endpoint | [6][7] |

Major Depressive Disorder (MDD)

Following the FXS trials, the focus of this compound's development shifted to MDD, as an adjunctive therapy for patients with an inadequate response to standard antidepressants.

-

Phase 2b Trial (NCT01437657): This was a randomized, double-blind, placebo-controlled study in adult patients with MDD.[8][9] Patients received either 0.5 mg or 1.5 mg of this compound, or a placebo, in addition to their ongoing antidepressant medication.[8][9]

-

Results: The trial did not meet its primary endpoint, which was the change from baseline in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) score.[8][9] However, the 1.5 mg dose showed a nominal improvement on several patient-rated secondary endpoints.[8][9]

| Clinical Trial (MDD) | Phase | Patient Population | Doses | Primary Endpoint | Outcome | Reference |

| NCT01437657 | IIb | Adults with MDD (inadequate response to SSRIs/SNRIs) | 0.5 mg, 1.5 mg | Change in clinician-rated MADRS score | Did not meet primary endpoint; nominal improvement on some secondary endpoints with 1.5 mg dose | [8][9] |

Trigeminal Neuralgia

More recently, the development of this compound has been redirected towards the treatment of pain associated with trigeminal neuralgia, a condition characterized by severe facial pain. This shift leverages the role of mGluR5 in pain signaling pathways. Clinical trials in this indication are ongoing.

Pharmacokinetics and Metabolism in Humans

Human pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. A study utilizing a double-tracer technique with [14C]- and [13C6]-labeled this compound provided comprehensive ADME data. The mean absolute oral bioavailability was approximately 67%. The major route of excretion was via urine (around 73.4%), primarily as metabolites. This compound is metabolized by cytochrome P450 enzymes, with CYP1A2 playing a significant role at clinically relevant concentrations.

Conclusion

This compound (RG-7090) is a well-characterized mGluR5 negative allosteric modulator with a compelling preclinical profile. Its clinical development journey, from Fragile X syndrome to major depressive disorder and now trigeminal neuralgia, highlights the challenges and strategic adaptations in modern pharmaceutical research. While it did not meet its primary endpoints in the initial large-scale trials for FXS and MDD, the continued investigation of this compound in other indications underscores the ongoing scientific interest in modulating the mGluR5 pathway for therapeutic benefit. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of glutamatergic modulation.

References

- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 2. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Study of the Safety, Tolerability, and Pharmacokinetics of Multiple-Ascending Dose this compound in Healthy Subjects and in Patients With Major Depressive Disorder (MDD) | MedPath [trial.medpath.com]

- 4. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]